N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic aromatic organic compound, and acetamide, an organic compound that serves as the functional group of acetic acid .
Synthesis Analysis
The synthesis of similar compounds involves the coupling between carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC) . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indol-3-yl group, a 3,4-dimethoxyphenyl group, and an acetamide group . The molecular formula is C24H26N3O2, with an average mass of 388.482 Da and a monoisotopic mass of 388.201965 Da .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed new spiro compounds containing a carbamate group, utilizing 1,3-dipolar cycloaddition reactions. This process involves the transformation of methyl 4-[2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)-1-oxoethyl]-phenylcarbamate into compounds with potential biological activity through a series of reactions (Velikorodov et al., 2010).
Biological Evaluation and Potential Ligands
A study by Moldovan et al. synthesized a series of indol-3-yl-oxoacetamides, evaluating them as potent cannabinoid receptor type 2 ligands. This exploration not only adds to the library of cannabinoid ligands but also emphasizes the compound's versatility in generating biologically active derivatives (Moldovan et al., 2017).
Antioxidant Properties
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant activity highlight the compound's role in developing new antioxidant agents. This study demonstrates the potential of such derivatives in acting as considerable antioxidants, with specific compounds showing remarkable activity (Gopi & Dhanaraju, 2020).
Pharmacological Research
An in-depth pharmacological study of a related compound, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, as a promising anticonvulsant showcases the extensive exploration into its efficacy and tolerability in treating epilepsy. This research includes ADMET analysis, molecular docking, and in vivo studies, underlining the compound's potential as an active pharmaceutical ingredient (Severina et al., 2020).
Inhibitory Properties and Anticancer Activity
Research on novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors sheds light on their in vitro anticancer activity. This study indicates that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Ghorab et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10,20H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQQICIWQGXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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